molecular formula C19H14F3NO2 B2890748 2-(naphthalen-1-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 333341-71-2

2-(naphthalen-1-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2890748
CAS No.: 333341-71-2
M. Wt: 345.321
InChI Key: PKRPLECKMUNVRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields. The analysis may also discuss the advantages and disadvantages of the synthesis method .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanisms. The analysis may also discuss the kinetics and thermodynamics of the reactions .


Physical and Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Anticancer Applications

A series of acetamide derivatives were synthesized and evaluated for their anticancer properties. These compounds, including variants of 2-(naphthalen-1-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide, demonstrated potent inhibitory activities against various cancer cell lines. For instance, some molecules showed significant cytotoxic potential against CNS, Melanoma, and Breast cancer panels, highlighting their potential in anticancer drug discovery (Gautam Kumar Dhuda et al., 2021).

Anti-HIV Activity

Naphthalene derivatives have also been synthesized and tested for their inhibitory activity against HIV-1 and HIV-2. One study reported the creation of 2-(naphthalen-2-yloxy)-N-[(aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl] acetamides, with some compounds showing potent activity against the replication of HIV-1, suggesting these compounds as potential leads in the development of antiviral agents (Nawar S. Hamad et al., 2010).

Material Science and Catalysis

Research into the catalytic applications of naphthalene derivatives has led to the development of efficient methods for synthesizing various organic compounds. For example, nano magnetite (Fe3O4) has been used as a robust catalyst for the synthesis of naphthalene-2-ol and N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives, demonstrating the versatility of naphthalene derivatives in facilitating organic synthesis under ultrasound irradiation (M. Mokhtary & Mogharab Torabi, 2017).

Anti-angiogenic Activity

One specific derivative, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, has been identified as a potent inhibitor of aminopeptidase N, an enzyme implicated in tumor growth and angiogenesis. This compound inhibited the enzyme's activity and demonstrated anti-angiogenic effects, providing a potential pathway for therapeutic intervention in cancer treatment (Jiyong Lee et al., 2005).

Luminescent Properties for Lanthanide Complexes

Naphthalene derivatives have also been explored for their luminescent properties, particularly in the context of lanthanide complexes. Studies have shown that these compounds can effectively sensitize Eu(III) to produce bright red fluorescence, indicating their potential utility in optical materials and devices (Wei-Na Wu et al., 2006).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or interacting with DNA .

Safety and Hazards

This section would discuss the potential risks associated with the compound, including toxicity, flammability, and environmental impact. It would also include appropriate safety precautions and disposal methods .

Future Directions

This section would discuss potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties .

Properties

IUPAC Name

2-naphthalen-1-yloxy-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO2/c20-19(21,22)14-7-4-8-15(11-14)23-18(24)12-25-17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRPLECKMUNVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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